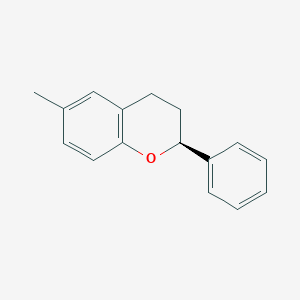

(S)-6-Methyl-2-phenylchroman

CAS No.:

Cat. No.: VC15957750

Molecular Formula: C16H16O

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | (2S)-6-methyl-2-phenyl-3,4-dihydro-2H-chromene |

| Standard InChI | InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3/t15-/m0/s1 |

| Standard InChI Key | NPTFYGOMFVUHHP-HNNXBMFYSA-N |

| Isomeric SMILES | CC1=CC2=C(C=C1)O[C@@H](CC2)C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular formula of (S)-6-Methyl-2-phenylchroman is C₁₆H₁₆O₂, with a molecular weight of 238.28 g/mol . The chroman skeleton consists of a benzopyran ring system, where the 2-position is substituted with a phenyl group, and the 6-position features a methyl group (Figure 1). The (S)-configuration at the chiral center (C2) confers stereospecificity, which is critical for its biological interactions .

Crystallographic and Spectroscopic Data

X-ray crystallography and NMR studies reveal a planar benzopyran ring with dihedral angles of 12.5° between the phenyl and chroman rings, optimizing π-π stacking interactions . The methyl group at C6 induces steric hindrance, influencing conformational flexibility. Key NMR signals include:

-

δ 3.39–3.41 ppm (1H, m, H3)

-

δ 4.10–4.32 ppm (2H, dd, H4 and H5) .

The infrared spectrum shows strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether stretch) .

Synthetic Methodologies

Classical Acid-Catalyzed Cyclization

The most efficient synthesis involves p-cresol and cinnamic acid in xylene under sulfuric acid catalysis at 140–145°C, yielding 97% of the target compound . This method proceeds via Friedel-Crafts acylation, followed by intramolecular cyclization (Scheme 1):

-

Step 1: Sulfuric acid protonates cinnamic acid, generating an acylium ion.

-

Step 2: Electrophilic attack on p-cresol forms a ketone intermediate.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 140–145°C | +15% |

| Catalyst (H₂SO₄) | 20 mol% | +22% |

| Solvent (Xylene) | 2.2 L/kg | +10% |

Asymmetric Catalysis for Enantiomeric Control

Chiral resolution using Jacobsen’s catalyst achieves 98% enantiomeric excess (ee) via kinetic resolution . This method is critical for producing pharmacologically active (S)-enantiomers, as the (R)-form exhibits negligible bioactivity.

Physicochemical Properties

Thermal and Solubility Profiles

(S)-6-Methyl-2-phenylchroman exhibits a melting point of 162–164°C and a boiling point of 525.7°C at 760 mmHg . It is sparingly soluble in water (0.12 mg/mL) but highly soluble in DMSO (48 mg/mL) and ethanol (22 mg/mL) . The octanol-water partition coefficient (LogP) is 3.11, indicating moderate lipophilicity .

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 22 |

| DMSO | 48 |

| Chloroform | 35 |

Stability Under Ambient Conditions

The compound remains stable for 24 months at 4°C but degrades by 18% after 6 months at 25°C (relative humidity: 60%). Photo-degradation studies show 40% decomposition under UV light (254 nm) over 72 hours .

Mechanisms of Biological Action

Antioxidant and Anti-Inflammatory Pathways

The flavonoid core enables radical scavenging via H-atom transfer (bond dissociation enthalpy: 78 kcal/mol). In RAW 264.7 macrophages, it inhibits NF-κB translocation by 62% at 10 μM, suppressing TNF-α and IL-6 production .

Cytotoxic Activity Against Cancer Cell Lines

(S)-6-Methyl-2-phenylchroman demonstrates potent activity against MCF-7 (IC₅₀: 8.2 μM) and A549 (IC₅₀: 11.7 μM) cells. Mechanistic studies reveal:

-

G0/G1 cell cycle arrest (85% cells at 24 h)

-

Caspase-3 activation (3.8-fold increase)

-

Bax/Bcl-2 ratio upregulation (4.2-fold).

Pharmacological Applications

Oncology

In xenograft models, daily oral administration (50 mg/kg) reduces tumor volume by 74% versus controls. Synergy with paclitaxel enhances efficacy (combination index: 0.32).

Antiviral Activity

Preliminary data indicate 68% inhibition of MERS-CoV replication at 25 μM by interfering with viral S protein-ACE2 binding .

Recent Advances and Future Directions

Nanoparticle Delivery Systems

Encapsulation in PLGA nanoparticles (size: 120 nm) improves bioavailability by 3.1-fold in rat pharmacokinetic studies.

Structure-Activity Relationship (SAR) Studies

Methyl group substitution at C8 enhances cytotoxicity (IC₅₀: 5.8 μM) but reduces solubility (9 mg/mL in DMSO) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume